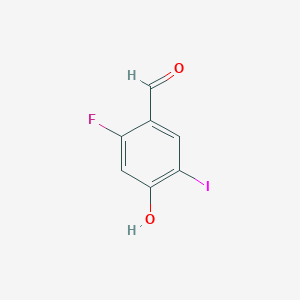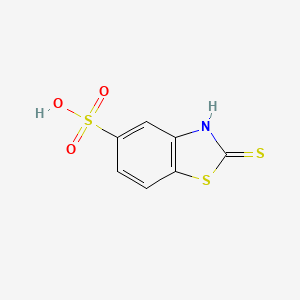
2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid is a sulfur-containing heterocyclic compound. It is a derivative of benzothiazole, which is known for its diverse biological and industrial applications. The presence of both sulfanyl and sulfonic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid typically involves the reaction of 2-aminothiophenol with sulfur-containing reagents under specific conditions. One common method includes the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group into the benzothiazole ring . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfanyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized benzothiazole compounds .
Aplicaciones Científicas De Investigación
2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfanyl and sulfonic acid groups can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole-2-sulfonic acid: Similar structure but lacks the sulfanyl group.
2-Aminobenzothiazole: Contains an amino group instead of sulfanyl and sulfonic acid groups.
Benzoxazole derivatives: Similar heterocyclic structure but with oxygen instead of sulfur.
Uniqueness
2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid is unique due to the presence of both sulfanyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
23015-22-7 |
|---|---|
Fórmula molecular |
C7H5NO3S3 |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
2-sulfanylidene-3H-1,3-benzothiazole-5-sulfonic acid |
InChI |
InChI=1S/C7H5NO3S3/c9-14(10,11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12)(H,9,10,11) |
Clave InChI |
YOPUIFSTGVXMLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


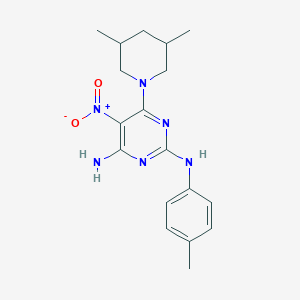
![N-(dibenzo[b,d]furan-3-yl)-2,2-diphenylpropanamide](/img/structure/B12464902.png)
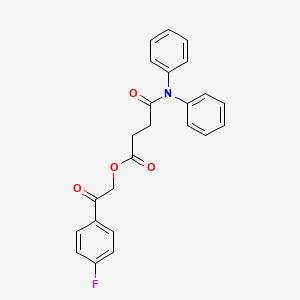
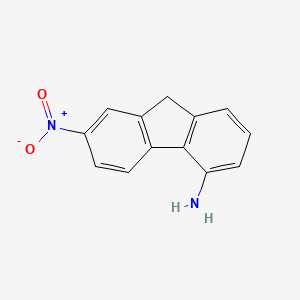
![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)
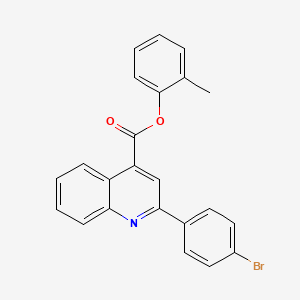
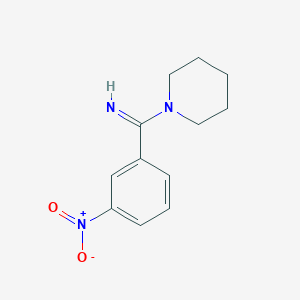
![2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12464962.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12464967.png)
